![molecular formula C10H16N2 B14365240 N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine CAS No. 91202-12-9](/img/structure/B14365240.png)
N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine
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Overview
Description
N,N-Diethyl-7-azabicyclo[410]hepta-2,4-dien-1-amine is a chemical compound that belongs to the class of azabicyclo compounds It is characterized by its unique bicyclic structure, which includes a seven-membered ring fused with a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine typically involves the reaction of diethylamine with a suitable precursor that contains the azabicyclo[4.1.0]hepta-2,4-dien-1-amine core. One common method involves the use of diethyl acetylenedicarboxylate as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often include elevated temperatures and the presence of a nitrogen atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce various amine derivatives.
Scientific Research Applications
N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure but lacking the diethylamine group.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another bicyclic compound with different functional groups.
Uniqueness
N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine is unique due to its specific diethylamine substitution, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
91202-12-9 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N,N-diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine |
InChI |
InChI=1S/C10H16N2/c1-3-12(4-2)10-8-6-5-7-9(10)11-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
DFKDKQCUCQIZTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C12C=CC=CC1N2 |
Origin of Product |
United States |
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